N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a benzothiazole-sulfonamide hybrid compound with a complex structure featuring multiple functional groups. The molecule contains a 6-methoxy-substituted benzothiazole ring linked to a dimethylaminoethyl amine group and a 4-((4-methylpiperidin-1-yl)sulfonyl)benzamide moiety. Its hydrochloride salt form enhances solubility, which is critical for bioavailability in therapeutic applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(4-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O4S2.ClH/c1-18-11-13-28(14-12-18)35(31,32)21-8-5-19(6-9-21)24(30)29(16-15-27(2)3)25-26-22-10-7-20(33-4)17-23(22)34-25;/h5-10,17-18H,11-16H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDUWDIAJPGRFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCN(C)C)C3=NC4=C(S3)C=C(C=C4)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride is a complex organic compound notable for its unique structural features and potential biological applications. This article delves into its biological activity, exploring its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C20H24ClN3O2S
- Molecular Weight : 405.9 g/mol
- CAS Number : 1185040-14-5
The compound consists of several functional groups, including a dimethylamino group, a methoxybenzo[d]thiazole moiety, and a sulfonyl group attached to a piperidine ring. These structural elements contribute to its diverse biological activity.
Structural Features Table
| Feature | Description |
|---|---|
| Dimethylamino Group | Enhances solubility and bioavailability |
| Methoxybenzo[d]thiazole Moiety | Potential for interaction with biological targets |
| Sulfonyl Group | Increases reactivity and binding affinity |
| Piperidine Ring | Imparts pharmacological properties |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : The compound has shown potential as an antagonist or modulator of GPCR pathways, influencing cellular signaling processes that are critical in various physiological functions .
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions such as cancer or metabolic disorders.
Pharmacological Applications
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in malignant cells has been documented in several case studies.
- Neuroprotective Effects : The dimethylamino group may enhance neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
- Anti-inflammatory Properties : The compound's interaction with inflammatory pathways suggests potential applications in managing chronic inflammatory conditions.
Case Study 1: Anticancer Efficacy
A study published in the British Journal of Pharmacology evaluated the anticancer effects of the compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Neuroprotection
In a research article from Pharmacology & Therapeutics, the compound was tested for neuroprotective effects in animal models of Alzheimer's disease. The findings showed that treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration .
Summary of Biological Activities Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of sulfonamide-benzothiazole hybrids. Below is a detailed comparison with analogs based on substituent variations, synthesis pathways, and spectral properties.
Substituent Variations and Molecular Properties
Key structural analogs differ in substituents on the benzothiazole ring, sulfonyl group, and amine side chains.
Key Observations :
- Benzothiazole Substituents : The 6-methoxy group in the target compound may enhance electron-donating effects compared to the 6-fluoro (electron-withdrawing) and 6-ethoxy (bulkier substituent) analogs. This could influence binding affinity to target proteins .
- Amine Side Chains: All analogs share the dimethylaminoethyl group, which likely contributes to solubility and cationic character under physiological conditions.
Research Findings and Implications
Physicochemical Properties
- Solubility : The hydrochloride salt form improves aqueous solubility, critical for drug delivery.
- Stability : The 4-methylpiperidin-1-yl sulfonyl group may reduce metabolic degradation compared to linear alkyl sulfonyl groups .
Q & A
Basic Synthesis Methodology
Q: What are the key steps and intermediates in synthesizing this compound? A: Synthesis involves:
Core benzamide formation : Coupling 6-methoxybenzo[d]thiazol-2-amine with 4-chlorosulfonylbenzoic acid derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) under inert conditions .
Sulfonylation : Reacting the intermediate with 4-methylpiperidine in dichloromethane, catalyzed by triethylamine, to install the sulfonyl group .
Dimethylaminoethyl introduction : Alkylation of the secondary amine using 2-(dimethylamino)ethyl chloride under reflux in acetonitrile .
Hydrochloride salt formation : Treatment with HCl in ethanol to improve crystallinity and stability .
Advanced Purification Strategies
Q: How can researchers optimize purity (>98%) for in vitro assays? A: Post-synthesis purification methods include:
- Flash chromatography : Use silica gel with gradient elution (e.g., 5–20% MeOH in DCM) to separate unreacted sulfonyl chloride intermediates .
- Recrystallization : Ethanol/water (3:1) yields needle-like crystals; monitor via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .
Analytical Characterization
Q: What techniques validate structural integrity and purity? A:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxybenzothiazole protons at δ 3.8–4.2 ppm; sulfonyl group deshields adjacent aromatic protons) .
- HRMS : Verify molecular ion [M+H]⁺ (expected m/z ~580.2) and isotopic Cl pattern .
- Elemental analysis : Carbon/nitrogen ratios should align within 0.3% of theoretical values .
Biological Activity Profiling (Basic)
Q: What in vitro assays are suitable for initial activity screening? A: Prioritize:
- Kinase inhibition : ATP-binding assays (e.g., EGFR or PI3Kα) at 10 µM, measuring IC₅₀ via fluorescence polarization .
- Antiproliferative activity : MTT assays in cancer cell lines (e.g., MCF-7, A549), comparing EC₅₀ to reference drugs like gefitinib .
Structure-Activity Relationship (SAR) Studies (Advanced)
Q: How do structural modifications impact target binding? A: Key findings from analogs:
- Sulfonyl group : Replacing 4-methylpiperidine with morpholine reduces metabolic stability (t₁/₂ < 2 hrs in liver microsomes) .
- Methoxybenzothiazole : Removing the methoxy decreases kinase inhibition by 50%, likely due to disrupted hydrophobic interactions .
- Hydrochloride salt : Improves aqueous solubility (logP ~2.1 vs. free base logP ~3.5) but may alter membrane permeability .
Data Contradiction Analysis
Q: How to resolve discrepancies in reported biological activity? A: Potential factors:
- Assay variability : Normalize data using internal controls (e.g., staurosporine for kinase assays) .
- Impurity interference : Re-test batches with ≥95% purity; LC-MS can detect trace aldehydes from incomplete couplings .
- Cell line heterogeneity : Use isogenic pairs (e.g., EGFR wild-type vs. mutant NSCLC) to isolate compound-specific effects .
Solubility and Formulation Challenges (Advanced)
Q: What strategies improve bioavailability for in vivo studies? A:
- Co-solvent systems : 10% DMSO/30% PEG-400 in saline enhances solubility to ~5 mg/mL .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to prolong plasma half-life .
Computational Modeling for Target Prediction
Q: How to identify potential biological targets? A:
- Molecular docking : Use AutoDock Vina with kinase domains (e.g., PDB 1M17); prioritize poses with sulfonyl group in ATP-binding pockets .
- Pharmacophore mapping : Align with known EGFR inhibitors; validate via 3D-QSAR .
Metabolic Stability Assessment
Q: What in vitro models predict hepatic clearance? A:
- Liver microsomes : Incubate at 1 µM with NADPH; monitor depletion via LC-MS/MS. A t₁/₂ <30 mins suggests CYP3A4/2D6 liability .
- CYP inhibition screening : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline for CYP3A4) to identify off-target effects .
Reaction Optimization via DoE
Q: How to maximize yield in sulfonylation steps? A: Apply a Box-Behnken design varying:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
